molecular formula C11H14N2O3S B2998027 ethyl (7Z)-2-amino-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl (7Z)-2-amino-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2998027
M. Wt: 254.31 g/mol
InChI Key: BJALSKIJKIIOIX-QPEQYQDCSA-N
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Description

Ethyl (7Z)-2-amino-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic heteroaromatic compound featuring a benzothiophene core fused with a partially saturated cyclohexene ring. Key structural attributes include:

  • Benzothiophene backbone: A sulfur-containing aromatic system contributing to electronic delocalization and stability.
  • Substituents: An ethyl carboxylate group at position 3, enhancing solubility in polar solvents. An amino group at position 2, enabling hydrogen-bonding interactions.

The compound’s stereochemistry and hydrogen-bonding motifs have been elucidated via single-crystal X-ray diffraction (SC-XRD) using SHELX for structure refinement . ORTEP-3 and WinGX were employed for molecular visualization and crystallographic data management .

Properties

IUPAC Name

ethyl (7Z)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-2-16-11(14)8-6-4-3-5-7(13-15)9(6)17-10(8)12/h15H,2-5,12H2,1H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJALSKIJKIIOIX-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N/O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Oxyma acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides. It suppresses base-catalyzed side reactions, particularly racemization. This means it helps to maintain the correct stereochemistry of the peptide being synthesized, which is crucial for the peptide’s biological activity.

Biochemical Pathways

It is known that oxyma plays a crucial role in the formation of amide bonds during peptide synthesis. Amide bonds are the links between amino acids in a peptide or protein, so Oxyma indirectly influences the many biochemical pathways in which these peptides and proteins are involved.

Result of Action

The primary result of Oxyma’s action is the successful formation of peptides with the correct stereochemistry. This is crucial for the biological activity of these peptides, as changes in stereochemistry can significantly alter a peptide’s function.

Biological Activity

Ethyl (7Z)-2-amino-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly referred to as Oxyma, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as a coupling additive in peptide synthesis but has also been studied for its potential therapeutic applications, particularly in cancer treatment.

  • Molecular Formula : C11H14N2O3S
  • Molecular Weight : 254.31 g/mol
  • Purity : Typically 95% .

Oxyma functions as a neutralizing reagent that enhances the efficiency of amide bond formation during peptide synthesis. Its action involves stabilizing the reaction environment by modulating the basicity or nucleophilicity of carbodiimides, which are essential in coupling reactions .

Antitumor Activity

Recent studies have demonstrated that Oxyma exhibits significant antitumor properties. In vitro assays have shown that it induces apoptosis in various cancer cell lines. For instance, a study evaluating its effects on MCF-7 breast cancer cells reported an IC50 value of 23.2 µM, indicating potent cytotoxicity. The compound was found to promote early and late apoptosis significantly, with a notable increase in cell death via necrosis .

Table 1: Antitumor Activity of Oxyma and Related Compounds

CompoundIC50 (µM)Mechanism of Action
Oxyma23.2Induces apoptosis and necrosis
Compound A49.9STAT3 inhibition
Compound B52.9AChE inhibitor
Compound C95.9HCV replication inhibition

Apoptosis Induction

The apoptosis-inducing capabilities of Oxyma were assessed using flow cytometry techniques, which revealed significant alterations in cell cycle progression. The compound induced G2/M-phase arrest and increased S-phase cell population distribution, suggesting its potential to disrupt normal cellular functions and promote cancer cell death .

Study on MCF-7 Cells

In a controlled study involving MCF-7 cells treated with Oxyma:

  • Cell Viability Reduction : The treatment resulted in a 26.86% reduction in cell viability.
  • Early Apoptosis : The percentage of cells undergoing early apoptosis increased to 8.73%.
  • Late Apoptosis : Late apoptotic cells accounted for 18.13%, significantly higher than the untreated control .

This study illustrates the compound's dual mechanism of action—inducing both apoptosis and necrosis.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of bicyclic thiophene derivatives. Key analogues include:

Compound Name Core Structure Substituents (Positions) Hydrogen Bond Donors/Acceptors Reference Method
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzothiophene Ethyl carboxylate (3), amino (2) 2 donors, 3 acceptors SHELX refinement
Methyl (7E)-7-nitroso-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzothiophene Methyl carboxylate (3), nitroso (7) 1 donor, 4 acceptors WinGX analysis
Ethyl (7Z)-7-(methoxyimino)-2-nitro-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzothiophene Ethyl carboxylate (3), nitro (2), methoxyimino (7) 1 donor, 5 acceptors ORTEP-3 visualization

Key Findings :

  • Electronic Effects: The hydroxyimino group in the target compound increases electron-withdrawing character compared to nitroso or methoxyimino analogues, influencing redox properties and tautomer stability .
  • Hydrogen Bonding: Graph set analysis (as per Etter’s methodology) reveals a C(6) chain motif in the target compound due to N–H⋯O interactions between amino and carboxylate groups, whereas nitroso analogues exhibit R₂²(8) rings via N–O⋯H–N bonds .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can purity be optimized?

Answer:
A common synthesis involves cyclocondensation of substituted cyclohexanones with sulfur and nitrile derivatives in ethanol, catalyzed by diethylamine. For example, a similar benzothiophene derivative was synthesized by reacting 2-methyl cyclohexanone with malononitrile and elemental sulfur in ethanol, followed by purification via column chromatography (yield: 68%) . Purity optimization can be achieved through recrystallization (e.g., dichloromethane for crystal growth) or preparative HPLC, as demonstrated in studies isolating tetrahydrobenzo[b]thiophene derivatives .

Basic: How is the crystal structure determined, and what challenges arise in refinement?

Answer:
X-ray crystallography is the gold standard. For example, a related compound exhibited disorder in the cyclohexene ring (C6/C7 atoms), resolved using the EADP command in SHELXL97 to model two conformers with occupancy factors of 0.81 and 0.19 . Challenges include handling positional disorder and refining hydrogen-bonding networks. Methodological steps include:

  • Collecting high-resolution diffraction data.
  • Using riding models for H-atom placement.
  • Applying restraints to disordered atoms .

Advanced: How do reaction conditions influence the Z/E isomerism of the hydroxyimino group?

Answer:
The Z configuration (as in the target compound) is influenced by steric and electronic factors. Key variables:

  • Solvent polarity : Polar solvents (e.g., ethanol) may stabilize specific dipole interactions.
  • Temperature : Lower temperatures favor kinetic control, potentially stabilizing the Z isomer.
  • Catalysts : Diethylamine in ethanol promotes cyclization while minimizing isomerization .
    Validation requires NMR (coupling constants) or X-ray crystallography to confirm configuration .

Advanced: How can researchers resolve discrepancies in synthetic yields for similar compounds?

Answer:
Yield variations (e.g., 68% vs. 22% in related syntheses ) often stem from:

  • Solvent choice : Ethanol vs. hexafluoroisopropanol (HFIP), which affects reaction kinetics.
  • Catalysts : Diethylamine vs. molecular sieves for moisture-sensitive steps.
  • Workup protocols : Column chromatography vs. preparative HPLC for purification.
    Optimization involves systematic screening of solvents, catalysts, and purification methods, guided by thin-layer chromatography (TLC) or LC-MS monitoring .

Advanced: What non-covalent interactions stabilize the solid-state structure?

Answer:
In tetrahydrobenzothiophenes, intermolecular N–H⋯N hydrogen bonds form centrosymmetric dimers (R₂²(12) motifs) and 20-membered macrocyclic rings involving six molecules . Analytical strategies:

  • Hirshfeld surface analysis to quantify interaction contributions.
  • Crystallographic software (e.g., Mercury) to visualize packing motifs.
  • Thermal analysis (TGA/DSC) to correlate stability with intermolecular forces .

Basic: What spectroscopic techniques are critical for characterization?

Answer:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., amine at C2, ester at C3) .
  • IR : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters).
  • Mass spectrometry : HRMS-ESI validates molecular weight (e.g., experimental m/z 390.1370 vs. calculated 390.1370 ).

Advanced: How can computational methods predict reactivity for derivatization?

Answer:

  • DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., hydroxyimino group reactivity).
  • Molecular docking : Predict binding affinities for biological targets, leveraging structural data from crystallography .
  • Transition state analysis : Study energy barriers for isomerization or ring-opening reactions .

Advanced: How does substituent variation impact biological activity in benzothiophene derivatives?

Answer:

  • Electron-withdrawing groups (e.g., esters) enhance stability but may reduce membrane permeability.
  • Amino groups facilitate hydrogen bonding in enzyme active sites, as seen in antifungal/antibacterial studies .
    Methodological validation includes:
  • SAR studies : Synthesize analogs with varying substituents.
  • In vitro assays : Test against bacterial/fungal strains .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization : Solvent pairs like dichloromethane/ethanol for high-purity crystals .
  • Preparative TLC : For small-scale isolation of intermediates .

Advanced: How to address conformational disorder in crystallographic studies?

Answer:

  • Occupancy refinement : Use SHELXL97 to model disorder (e.g., 81:19 occupancy for C6/C7 atoms) .
  • Thermal parameter restraints : Apply ADPs to disordered atoms.
  • Validation tools : Check R-factors and electron density maps (e.g., Fo-Fc maps) .

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